molecular formula C26H24FNO3 B565435 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide CAS No. 1246818-88-1

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide

Cat. No.: B565435
CAS No.: 1246818-88-1
M. Wt: 417.48
InChI Key: WTTRRISNQAPVTN-UHFFFAOYSA-N
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Description

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide is a complex organic compound featuring a fluorobenzoyl group, a methylpropyl group, and a diphenyloxirane carboxamide structure

Mechanism of Action

Target of Action

Atorvastatin Oxirane Impurity, also known as DTXSID60747060 or 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide, is a derivative of Atorvastatin. Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Mode of Action

Atorvastatin Oxirane Impurity, like Atorvastatin, is likely to act as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis, is blocked . This action primarily occurs in the liver, where the majority of endogenous cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, ultimately reducing the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to be metabolized by CYP3A4 isoenzymes . It’s also known that the drug’s efficacy can be compromised by the presence of impurities, which can originate during the synthesis process or as degradation products under certain environmental conditions .

Result of Action

The primary result of Atorvastatin Oxirane Impurity’s action would be a reduction in the levels of cholesterol and other harmful lipids in the body . This could lead to a decreased risk of developing cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action, efficacy, and stability of Atorvastatin Oxirane Impurity can be influenced by various environmental factors. For instance, the presence of impurities in the pharmaceutical formulation of the drug can pose a significant concern for patient safety . These impurities can originate during the synthesis process of the active substance, or as degradation products under certain environmental conditions . Therefore, it’s crucial to ensure the purity of the drug to maintain its efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride under reflux conditions.

    Introduction of the Methylpropyl Group: The next step involves the reaction of the fluorobenzoyl chloride with 2-methylpropylamine to form the corresponding amide.

    Oxirane Ring Formation: The final step involves the cyclization of the intermediate with diphenylmethanol in the presence of a base such as sodium hydride to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide
  • 3-(4-Bromobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide
  • 3-(4-Methylbenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide

Uniqueness

The presence of the fluorine atom in 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs

Properties

IUPAC Name

3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3/c1-18(2)17-25(24(30)28-22-11-7-4-8-12-22)26(31-25,20-9-5-3-6-10-20)23(29)19-13-15-21(27)16-14-19/h3-16,18H,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTRRISNQAPVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747060
Record name 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-88-1
Record name 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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